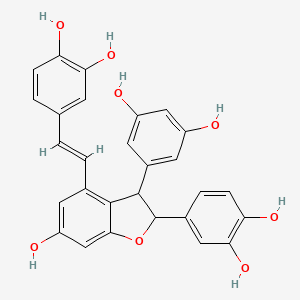

Scirpusin B

Description

structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

69297-49-0 |

|---|---|

Molecular Formula |

C28H22O8 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+ |

InChI Key |

MTYSFTYBAMMIGE-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Scirpusin B; Scirpusin-B; |

Origin of Product |

United States |

Foundational & Exploratory

Scirpusin B from Passion Fruit Seeds: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passion fruit (Passiflora edulis), a globally cultivated tropical fruit, is primarily valued for its aromatic and flavorful pulp, which is widely used in the food and beverage industry. The seeds, often discarded as agricultural waste, are now emerging as a valuable source of bioactive compounds with significant therapeutic potential. Among these is Scirpusin B, a stilbenoid polyphenol and a dimer of piceatannol.[1][2][3] Initial investigations into the chemical constituents of passion fruit seeds identified piceatannol as the major polyphenolic compound.[3] Subsequent research led to the discovery and isolation of this compound as the second most abundant polyphenol in these seeds.[2][3] This discovery has opened new avenues for the valorization of passion fruit byproducts and has spurred research into the pharmacological properties of this compound.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound derived from passion fruit seeds. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the potential applications of this promising natural compound. The guide details the experimental protocols for extraction and purification, presents quantitative data on its biological efficacy, and visualizes the key signaling pathways modulated by this compound.

Experimental Protocols: Extraction and Isolation of this compound from Passion Fruit Seeds

The isolation of this compound from passion fruit seeds involves a multi-step process encompassing pre-treatment of the seeds, solvent extraction, and chromatographic purification. The following protocols are synthesized from various published methodologies.[1][4][5]

Seed Preparation and De-oiling

Prior to extraction, passion fruit seeds are washed and dried.[4] To enhance extraction efficiency, the dried seeds are pulverized into a fine powder.[6] As passion fruit seeds have a high oil content, a de-oiling step is crucial. This is typically achieved by refluxing the seed powder with n-hexane.[4] The resulting de-oiled seed powder is then dried to remove any residual solvent.[4]

Solvent Extraction

Several solvent extraction methods have been successfully employed to extract this compound and other polyphenols from de-oiled passion fruit seeds.

-

Reflux Extraction with Ethanol: This is a common and effective method. The de-oiled seed powder is successively refluxed with ethanol solutions of varying concentrations (e.g., 95% and 50%) at elevated temperatures (e.g., 90°C).[4] This sequential extraction with solvents of decreasing polarity allows for the selective extraction of different classes of compounds. The ethanol extracts are then filtered and concentrated under reduced pressure.[4]

-

Hydro-alcoholic Extraction: This method involves the use of a mixture of alcohol (typically ethanol) and water as the extraction solvent.[7] The ratio of ethanol to water can be optimized to maximize the yield of this compound.

-

Pressurized Liquid Extraction (PLE): PLE is a more advanced technique that utilizes solvents at elevated temperatures and pressures.[1] This method can significantly reduce extraction time and solvent consumption while achieving high extraction yields.[1] Ethanol-water mixtures are often used as the solvent in PLE.[1]

Chromatographic Purification

The crude extracts obtained from the solvent extraction step contain a mixture of compounds, including piceatannol and this compound. Purification is necessary to isolate this compound.

-

Column Chromatography: A widely used method for the purification of this compound is column chromatography using Sephadex LH-20 as the stationary phase and methanol as the mobile phase.[4] The extract is dissolved in methanol, loaded onto the column, and eluted with methanol. Fractions are collected and monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is often the final purification step.[2] This technique allows for the separation of this compound from other closely related compounds.

The following diagram illustrates a general workflow for the extraction and isolation of this compound from passion fruit seeds.

References

- 1. Sequential high pressure extractions applied to recover piceatannol and this compound from passion fruit bagasse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KR20130140886A - Composition containing this compound, and process for producing composition containing this compound - Google Patents [patents.google.com]

- 7. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Scirpusin B: An In-Depth Technical Guide to its Vasodilatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scirpusin B, a stilbenoid dimer of piceatannol found in the seeds of the passion fruit (Passiflora edulis), has emerged as a potent vasodilator with significant potential for cardiovascular applications.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced vasodilation, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Endothelium-Dependent Vasodilation

The vasodilatory action of this compound is primarily mediated through an endothelium-dependent mechanism.[1] This signifies that this compound's primary site of action is the endothelial cell layer lining the interior surface of blood vessels. These endothelial cells, in response to this compound, release signaling molecules that act on the adjacent vascular smooth muscle cells, causing them to relax and leading to a widening of the blood vessel, a process known as vasodilation. Studies have demonstrated that the vasorelaxant effect of this compound is significantly diminished in the absence of a functional endothelium.

The primary signaling pathways implicated in this compound-induced vasodilation involve the production of two key endothelium-derived relaxing factors: Nitric Oxide (NO) and Prostacyclin (PGI₂).[2][3]

The Nitric Oxide-cGMP Pathway

A substantial body of evidence points to the nitric oxide (NO) signaling cascade as the principal mediator of this compound's vasodilatory effects.[1][3] this compound stimulates the endothelial nitric oxide synthase (eNOS) enzyme, which catalyzes the production of NO from the amino acid L-arginine. NO, a gaseous signaling molecule, then diffuses from the endothelial cells to the overlying vascular smooth muscle cells.

In the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, causing the smooth muscle to relax and the blood vessel to dilate.[4][5][6]

The Prostacyclin-cAMP Pathway

In addition to the NO-cGMP pathway, this compound-induced vasodilation is also mediated, in part, by the release of prostacyclin (PGI₂).[2][3] PGI₂ is synthesized from arachidonic acid by the enzyme cyclooxygenase (COX) within the endothelial cells.

PGI₂ diffuses to the vascular smooth muscle cells and binds to its corresponding G-protein coupled receptor. This binding activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA). Similar to the cGMP pathway, the PKA signaling cascade also leads to a reduction in intracellular calcium and myosin light chain dephosphorylation, contributing to smooth muscle relaxation and vasodilation.

Upstream Signaling Events

While the roles of NO and PGI₂ are well-established, the precise upstream signaling events initiated by this compound that lead to the activation of eNOS and COX are still under investigation. Based on the known mechanisms of other vasodilating polyphenols and the general pathways of eNOS activation, it is hypothesized that this compound may trigger one or both of the following intracellular events in endothelial cells:

-

Increased Intracellular Calcium ([Ca²⁺]i): A rise in intracellular calcium is a primary activator of eNOS. It is plausible that this compound induces an influx of extracellular calcium or the release of calcium from intracellular stores, such as the endoplasmic reticulum. This increase in [Ca²⁺]i would lead to the binding of calcium to calmodulin, and the Ca²⁺/calmodulin complex then activates eNOS.

-

Activation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of eNOS activity. Phosphorylation of eNOS at specific serine residues by Akt can enhance its activity. It is hypothesized that this compound may activate this pathway, leading to increased NO production.

Further research is required to definitively elucidate the direct effects of this compound on these upstream signaling components.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the vasodilatory effects of this compound. It is important to note that specific EC₅₀ values (the concentration of a drug that gives half-maximal response) for this compound are not consistently reported across the literature.

| Experimental Model | Compound | Concentration (µM) | Effect | Reference |

| Isolated Perfused Rat Heart (Langendorff) | This compound | 10 | 101.4% increase in coronary flow | [3] |

| 30 | 102.8% increase in coronary flow | [3] | ||

| 100 | 108.2% increase in coronary flow | [3] | ||

| Piceatannol | 10, 30, 100 | No significant increase in coronary flow | [3] | |

| Rat Thoracic Aorta | This compound | Not Specified | Stronger vasorelaxant effect than Piceatannol | [1] |

Detailed Experimental Protocols

Rat Thoracic Aorta Vasorelaxation Assay

This ex vivo method is commonly used to assess the direct effects of compounds on vascular tone.

1. Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 3-4 mm in length.

-

For endothelium-denuded preparations, the intimal surface of the aortic rings is gently rubbed with a stainless-steel wire.

2. Experimental Setup:

-

Aortic rings are mounted between two stainless-steel hooks in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.

3. Experimental Procedure:

-

The integrity of the endothelium is assessed by pre-contracting the aortic rings with phenylephrine (1 µM) and then adding acetylcholine (10 µM). A relaxation of more than 80% indicates an intact endothelium, while a relaxation of less than 10% confirms successful denudation.

-

After a washout period, the aortic rings are pre-contracted with phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve.

-

To investigate the signaling pathways, the experiment is repeated in the presence of specific inhibitors, such as:

-

L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase.

-

Diclofenac: An inhibitor of cyclooxygenase.

-

Langendorff Isolated Heart Perfusion

This technique allows for the study of coronary circulation in an isolated, beating heart.

1. Heart Isolation:

-

Male Fischer 344 rats (5-6 months old) are anesthetized.

-

The heart is rapidly excised and immersed in ice-cold Krebs-Henseleit solution.

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

2. Perfusion:

-

The heart is retrogradely perfused through the aorta with Krebs-Henseleit solution, oxygenated with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Perfusion pressure is kept constant (e.g., 75 cmH₂O).

3. Measurement of Coronary Flow:

-

Coronary flow is continuously monitored using an electromagnetic flowmeter or by collecting the coronary effluent and measuring its volume over time.

4. Experimental Procedure:

-

After a stabilization period, this compound is administered as a bolus injection into the perfusion circuit at various concentrations (e.g., 10, 30, and 100 µM).

-

The resulting changes in coronary flow are recorded.

-

To elucidate the mechanism of action, the heart can be pre-treated with inhibitors such as L-NAME or diclofenac before the administration of this compound.[3]

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's vasodilatory effects.

Conclusion

This compound is a potent natural compound that induces vasodilation through an endothelium-dependent mechanism. Its action is primarily mediated by the stimulation of nitric oxide and prostacyclin production in endothelial cells. The detailed signaling pathways and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and impaired vasodilation. Future studies should focus on elucidating the precise upstream molecular targets of this compound and its effects on intracellular calcium and the PI3K/Akt pathway to fully characterize its mechanism of action.

References

Scirpusin B: A Polyphenolic Compound for Neuroprotection and Cognitive Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Scirpusin B, a stilbene dimer found in the seeds of passion fruit (Passiflora edulis), is emerging as a promising natural compound with significant neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental models used to elucidate its therapeutic potential. The primary neuroprotective effects of this compound are attributed to its potent anti-amyloid-β (Aβ) aggregation and acetylcholinesterase (AChE) inhibitory activities. Furthermore, its antioxidant properties suggest a role in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound for neurological disorders such as Alzheimer's disease.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge. The pathological hallmarks of AD include the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1][2] A key therapeutic strategy for AD has been to mitigate the cholinergic deficit by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Additionally, the accumulation of reactive oxygen species (ROS) in the brain contributes to neuronal damage and cognitive decline, making antioxidant compounds a subject of intense research.[2]

This compound, a dimer of piceatannol, is a polyphenolic compound that has demonstrated significant potential in addressing these pathological features.[1][3] Isolated from the seeds of passion fruit, this compound has been shown to exhibit potent neuroprotective effects in both in vitro and in vivo models.[1][4] This guide will delve into the technical details of this compound's role in neuroprotection and cognitive function, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.

Mechanisms of Action

The neuroprotective and cognitive-enhancing effects of this compound are multifaceted, primarily involving the inhibition of key enzymes and protein aggregation, as well as antioxidant activities.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as a potent inhibitor of AChE. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.[1] Molecular docking studies suggest that this compound forms a stable complex with the active site of AChE, contributing to its strong inhibitory activity.[1]

Anti-Amyloid-β (Aβ) Aggregation

A critical pathological event in Alzheimer's disease is the aggregation of Aβ peptides into toxic oligomers and plaques. This compound has been shown to effectively inhibit the aggregation of Aβ1-42 peptides in vitro.[1][3] This anti-aggregation effect is a key mechanism for its neuroprotective properties, as it reduces the formation of neurotoxic Aβ species.

Antioxidant Activity

As a polyphenolic compound, this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting neuronal cells from oxidative stress-induced damage.[5][6] This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a major contributor to neuronal cell death.[2] While direct studies on this compound's modulation of specific antioxidant signaling pathways like Nrf2 in a neuroprotective context are still emerging, its structural similarity to other stilbenes known to activate this pathway suggests a potential mechanism for its antioxidant effects.[7][8]

Quantitative Data

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its efficacy.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Assay | Model System | IC50 Value | Reference |

| Acetylcholinesterase Inhibition | Ellman's Method | Purified AChE | 62.9 µM | [1][3] |

| Anti-Amyloid-β1-42 Aggregation | Thioflavin T Assay | In vitro Aβ1-42 aggregation | 0.63 µM | [3] |

| Neuroprotection against Aβ25-35 toxicity | MTT Assay | SH-SY5Y cells | Significant protection at 0.5, 1.0, 2.0, and 5.0 µM | [9] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Animal Strain | Treatment | Dosage | Outcome | Reference |

| Scopolamine-Induced Memory Impairment | ICR Mice | Oral gavage | 40 mg/kg/day for 7 days | Improved learning behavior in passive avoidance test | [4][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's neuroprotective and cognitive-enhancing effects.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity.

-

Principle: The assay is based on the reaction of thiocholine, the product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[11][12]

-

Reagents:

-

0.1 M Phosphate buffer (pH 8.0)

-

AChE solution (e.g., 1 U/mL)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

This compound solution at various concentrations

-

-

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of this compound solution (or vehicle control), and 10 µL of AChE solution to each well.[5]

-

Incubate the plate at 25°C for 10 minutes.[5]

-

Add 10 µL of DTNB solution to each well.[5]

-

Initiate the reaction by adding 10 µL of ATCI solution.[5]

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of Aβ fibrils.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10]

-

Reagents:

-

Aβ1-42 peptide solution

-

Thioflavin T (ThT) solution (e.g., 25 µM)

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

-

This compound solution at various concentrations

-

-

Procedure:

-

Prepare a stock solution of Aβ1-42 peptide.

-

In a 96-well black plate, mix the Aβ1-42 peptide solution with this compound (or vehicle control) and ThT solution in phosphate buffer.[3]

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.[3]

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm at regular time intervals using a fluorescence plate reader.[10]

-

The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with this compound to the control.

-

The IC50 value is determined from the dose-response curve.

-

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][13]

-

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[4]

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induce neurotoxicity by adding a toxic agent such as Aβ25-35 peptide (e.g., 40 µg/mL) or hydrogen peroxide (H2O2) (e.g., 100 µM).[2]

-

After the incubation period with the toxin, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][13]

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4][13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Passive Avoidance Test

This behavioral test is used to assess learning and memory in rodents.

-

Principle: The test is based on the animal's innate preference for a dark environment over a light one. The animal learns to avoid the dark compartment after receiving a mild aversive stimulus (e.g., a foot shock) in it.[14][15]

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial:

-

Place the mouse in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.[15]

-

-

Retention Trial (e.g., 24 hours later):

-

Place the mouse back in the light compartment.

-

The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive experience.[14]

-

-

Scopolamine Induction: To model memory impairment, mice are often treated with scopolamine (a muscarinic receptor antagonist) before the acquisition trial.[4] this compound is administered prior to the scopolamine injection to assess its protective effects.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), visualize the proposed signaling pathways and experimental workflows for studying this compound.

References

- 1. protocols.io [protocols.io]

- 2. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thioflavin T spectroscopic assay [assay-protocol.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]

- 14. scantox.com [scantox.com]

- 15. 2.4. Passive Avoidance Test [bio-protocol.org]

Investigating the Anti-Diabetic Effects of Scirpusin B: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 Diabetes Mellitus (T2DM) remains a global health crisis, necessitating the exploration of novel therapeutic agents. Natural compounds, particularly polyphenols, have emerged as promising candidates. Scirpusin B, a stilbene dimer predominantly found in the seeds of passion fruit (Passiflora edulis), has garnered attention for its potential anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-diabetic effects, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanisms discussed include the inhibition of carbohydrate-hydrolyzing enzymes and the potential modulation of key insulin signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-diabetic therapeutics.

Introduction: The Emerging Role of this compound in Diabetes Management

Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[3] A key strategy in managing T2DM is to control postprandial hyperglycemia, the spike in blood glucose after a meal.[4] This is often achieved by inhibiting enzymes in the digestive tract responsible for carbohydrate breakdown, such as α-glucosidase and α-amylase.[4]

This compound is a polyphenolic compound, specifically a dimer of piceatannol, belonging to the stilbene family.[2] It is abundantly found in passion fruit seeds.[2] Emerging research has highlighted this compound as a potent inhibitor of these digestive enzymes, suggesting its utility as a natural anti-diabetic agent.[1][2] This guide delves into the scientific evidence supporting the anti-diabetic effects of this compound, presenting quantitative data on its efficacy and outlining the experimental frameworks used to ascertain these properties.

Core Mechanisms of Anti-Diabetic Action

The anti-diabetic activity of this compound is primarily attributed to its ability to interfere with glucose absorption and potentially modulate insulin signaling pathways.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

One of the most direct anti-diabetic actions of this compound is the inhibition of α-glucosidase and α-amylase.[1][2] These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[4] By inhibiting these enzymes, this compound can delay carbohydrate digestion, leading to a slower and lower rise in postprandial blood glucose levels.[4] This mechanism is a well-established therapeutic approach for managing T2DM.[4]

Data Presentation: In Vitro Enzyme Inhibition

The inhibitory efficacy of this compound against key carbohydrate-digesting enzymes has been quantified in several studies. The data is summarized below.

| Enzyme | Compound | IC50 Value | Source Organism/Extract | Reference |

| α-Glucosidase | This compound | 2.32 ± 0.04 µg/mL | Passiflora edulis (Passion Fruit) Seed | [1] |

| α-Glucosidase | This compound | 94.3 ± 6.8 µM | Cyperus rotundus (Rhizome) | [4] |

| α-Amylase | This compound | 76.38 ± 0.25 µg/mL | Passiflora edulis (Passion Fruit) Seed | [1] |

| α-Glucosidase | Acarbose (Reference) | 290 ± 0.54 µM | Standard | [5] |

Note: IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potential Modulation of Insulin Signaling Pathways

Beyond enzyme inhibition, polyphenols are known to exert anti-diabetic effects by modulating cellular signaling pathways that regulate glucose homeostasis.[3] While direct studies on this compound are emerging, the mechanisms of related stilbenoids suggest potential activity on the following pathways.

2.2.1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of the insulin signaling pathway.[6][7] It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrates (IRS), thereby attenuating the downstream signal that leads to glucose uptake.[6][8] Inhibition of PTP1B enhances insulin sensitivity, making it a prime therapeutic target for T2DM.[7][9] Many natural polyphenols have been identified as PTP1B inhibitors.[9] Given this compound's polyphenolic structure, investigating its potential to inhibit PTP1B is a critical area for future research.

Caption: Hypothesized inhibition of PTP1B by this compound to enhance insulin signaling.

2.2.2. AMPK Activation and GLUT4 Translocation

AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a crucial role in glucose metabolism.[10] Activation of AMPK in skeletal muscle can stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, an effect that occurs independently of insulin.[10][11] This process increases glucose uptake into muscle cells.[11] Several botanical compounds are known to activate AMPK.[12] The potential for this compound to act on the AMPK/GLUT4 pathway warrants further investigation as a plausible mechanism for its anti-diabetic effects.

Caption: Potential activation of the AMPK pathway by this compound to promote GLUT4 translocation.

Experimental Protocols: Methodologies for Investigation

Reproducible and standardized protocols are essential for validating the therapeutic potential of compounds like this compound. Below are detailed methodologies for key experiments.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the α-glucosidase enzyme.

References

- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK Enhances Insulin-Stimulated GLUT4 Regulation via Lowering Membrane Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5' AMP-activated protein kinase activation causes GLUT4 translocation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Antioxidant Power: A Technical Guide to the Diverse Biological Activities of Scirpusin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scirpusin B, a stilbene dimer predominantly found in the seeds of passion fruit (Passiflora edulis), has garnered significant attention for its potent antioxidant properties. However, a growing body of research reveals a much broader spectrum of biological activities, positioning this compound as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of this compound, extending beyond its well-documented antioxidant capacity. We will delve into its anti-diabetic, anti-cancer, neuroprotective, and cardiovascular effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anti-Diabetic Activity

This compound demonstrates significant potential in the management of hyperglycemia through the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. This inhibitory action slows down the breakdown and absorption of carbohydrates from the gut, thereby mitigating postprandial blood glucose spikes.

Quantitative Data: Enzyme Inhibition

| Enzyme | IC50 Value (µg/mL) | Source |

| α-Amylase | 76.38 ± 0.25 | [1][2] |

| α-Glucosidase | 2.32 ± 0.04 | [1][2] |

Experimental Protocols

Principle: This assay measures the ability of this compound to inhibit the activity of α-amylase, which hydrolyzes starch to smaller sugars. The reduction in starch hydrolysis is quantified by measuring the amount of reducing sugars produced using the dinitrosalicylic acid (DNSA) method.

Methodology:

-

Preparation of Reagents:

-

Porcine pancreatic α-amylase solution (0.5 mg/mL in 20 mM phosphate buffer, pH 6.9).

-

This compound solutions at various concentrations.

-

1% starch solution in 20 mM phosphate buffer, pH 6.9.

-

Dinitrosalicylic acid (DNSA) color reagent.

-

-

Assay Procedure:

-

Pre-incubate 100 µL of this compound solution with 100 µL of α-amylase solution at 25°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the starch solution.

-

Incubate the reaction mixture at 25°C for 10 minutes.

-

Stop the reaction by adding 1 mL of DNSA color reagent.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the mixture to room temperature and measure the absorbance at 540 nm.

-

A control is run without the inhibitor.

-

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Principle: This assay determines the inhibitory effect of this compound on α-glucosidase, an enzyme that breaks down disaccharides into glucose. The inhibition is measured by the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Methodology:

-

Preparation of Reagents:

-

α-Glucosidase solution (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M potassium phosphate buffer, pH 6.8).

-

This compound solutions at various concentrations.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (2.5 mM in the same buffer).

-

0.2 M sodium carbonate solution.

-

-

Assay Procedure:

-

In a 96-well plate, mix 112 µL of potassium phosphate buffer, 8 µL of this compound solution, and 20 µL of α-glucosidase solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of pNPG solution to initiate the reaction.

-

Incubate at 37°C for 5 minutes.

-

Stop the reaction by adding 80 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm.

-

A control is performed without the inhibitor.

-

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathway

References

Scirpusin B: A Technical Guide to its Interaction with Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scirpusin B, a stilbenoid found in the seeds of passion fruit (Passiflora edulis), has emerged as a promising natural compound with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth analysis of the molecular interactions of this compound with key cellular pathways, offering a valuable resource for researchers and professionals in drug discovery and development. The guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound's biological activities.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target Enzyme/Process | Cell Line/System | IC50 Value | Reference |

| α-amylase | - | 76.38 ± 0.25 µg/mL | [2][3] |

| α-glucosidase | - | 2.32 ± 0.04 µg/mL | [2][3] |

| DPPH radical scavenging | - | More potent than piceatannol | [4] |

| Acetylcholinesterase (AChE) | - | IC50 > 100 µM | |

| Anti-Aβ1–42 peptide aggregation | - | IC50 ~ 0.5 µM | [5] |

Table 2: Effects of this compound on Cancer Cell Viability

| Cell Line | Concentration | Incubation Time | % Cell Death / Inhibition | Assay | Reference |

| SAS (Oral Squamous Carcinoma) | 75 µM | 72 h | 40.26% | PI-FACS | [2][3] |

| TTN (Oral Squamous Carcinoma) | 75 µM | 72 h | 44.3% | PI-FACS | [2][3] |

| SAS | Not specified | Not specified | Inhibition up to 95% | Not specified | [2][3] |

| TTN | Not specified | Not specified | Inhibition up to 83% | Not specified | [2][3] |

Interaction with Cellular Pathways

This compound has been shown to modulate several critical cellular pathways involved in cancer progression, inflammation, and cell cycle regulation. A key study demonstrated that in oral squamous carcinoma cells, this compound significantly suppresses the expression of several cancer hallmark proteins: TNF-α, survivin, COX-2, cyclin D1, and VEGF-A.[2][3]

Anti-inflammatory Pathway: Inhibition of TNF-α and COX-2

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation and has been implicated in carcinogenesis. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancerous tissues and contributes to inflammation and cell proliferation. This compound's ability to downregulate both TNF-α and COX-2 suggests its potential as an anti-inflammatory and cancer-preventive agent.

Figure 1: this compound's inhibition of the TNF-α and COX-2 inflammatory pathway.

Apoptosis and Cell Cycle Regulation: Downregulation of Survivin and Cyclin D1

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of cell division. Cyclin D1 is a key regulatory protein that controls the progression of the cell cycle from the G1 to the S phase. The downregulation of both survivin and cyclin D1 by this compound suggests its ability to induce apoptosis and arrest the cell cycle in cancer cells.

Figure 2: this compound's impact on survivin-mediated apoptosis and cyclin D1-regulated cell cycle progression.

Anti-Angiogenic Pathway: Suppression of VEGF-A

Vascular Endothelial Growth Factor A (VEGF-A) is a key signaling protein that stimulates vasculogenesis and angiogenesis. In the context of cancer, it plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. By suppressing VEGF-A, this compound can potentially inhibit tumor growth and metastasis.

Figure 3: this compound's inhibitory effect on VEGF-A-mediated angiogenesis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound. It is important to note that specific parameters such as antibody concentrations and incubation times should be optimized for each experimental setup.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of target proteins (e.g., TNF-α, survivin, COX-2, cyclin D1, VEGF-A) in cells treated with this compound.

Workflow:

Figure 4: General workflow for Western Blotting.

Methodology:

-

Cell Culture and Treatment: Culture oral squamous carcinoma cells (e.g., SAS, TTN) to 70-80% confluency. Treat cells with this compound (e.g., 75 µM) or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (TNF-α, survivin, COX-2, cyclin D1, VEGF-A, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Flow Cytometry for Apoptosis Analysis (PI-FACS Assay)

This protocol is used to quantify the percentage of apoptotic and necrotic cells in a population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Workflow:

Figure 5: General workflow for PI-FACS apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with this compound (e.g., 75 µM) for the desired duration (e.g., 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.

-

Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., in the red channel).

-

Data Analysis: Gate the cell populations based on their forward and side scatter properties to exclude debris. Analyze the PI fluorescence histogram to distinguish between live (diploid DNA content), apoptotic (sub-G1, hypodiploid DNA content), and necrotic cells.

Clonogenic Assay for Cell Proliferation

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.

Methodology:

-

Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells per well in a 6-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: When colonies are visible (typically >50 cells), wash the plates with PBS, fix the colonies with a fixative (e.g., methanol or a mixture of methanol and acetic acid), and then stain them with a staining solution (e.g., crystal violet).

-

Colony Counting: After washing and drying, count the number of colonies in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of this compound on cell proliferation and survival.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer, due to its multifaceted interactions with key cellular pathways. Its ability to concurrently inhibit pro-inflammatory, pro-survival, cell cycle progression, and angiogenic signaling pathways highlights its pleiotropic effects. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action of this compound and its development as a novel therapeutic. Further investigation is warranted to elucidate the precise molecular targets and to validate its efficacy and safety in preclinical and clinical settings.

References

- 1. The Natural-Based Antitumor Compound T21 Decreases Survivin Levels through Potent STAT3 Inhibition in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal Plants Extracts with Antiangiogenic Activity: Where Is the Link? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preliminary In Vitro Efficacy of Scirpusin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Scirpusin B, a stilbenoid found in various plant sources, including passion fruit seeds. This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its impact on cellular signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro studies on this compound, highlighting its potential in various therapeutic areas.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme Target | IC50 Value | Therapeutic Area | Reference |

| α-Amylase | 76.38 ± 0.25 µg/mL | Antidiabetic | [1] |

| α-Glucosidase | 2.32 ± 0.04 µg/mL | Antidiabetic | [1] |

| Acetylcholinesterase (AChE) | 62.9 µM | Neuroprotective | [2] |

| Glyoxalase I (GLO I) | 0.76 µM (Piceatannol, a related stilbene) | Anticancer | [3] |

Table 2: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Activity Metric | Result | Concentration/Time | Reference |

| SAS (Oral Cancer) | Inhibition of Proliferation | Up to 95% | Not specified | [1] |

| TTN (Oral Cancer) | Inhibition of Proliferation | Up to 83% | Not specified | [1] |

| SAS (Oral Cancer) | Cell Killing (PI-FACS) | 40.26% | 75 µM / 72 h | [1] |

| TTN (Oral Cancer) | Cell Killing (PI-FACS) | 44.3% | 75 µM / 72 h | [1] |

Table 3: Other Biological Activities of this compound

| Activity | IC50 Value / Metric | Notes | Reference |

| Anti-Aβ1-42 Peptide Aggregation | 0.63 µM | Potential anti-Alzheimer's activity | [2] |

| Antioxidant (DPPH Radical Scavenging) | Potent activity | Exerted greater antioxidant activity than piceatannol | [4] |

| Vasorelaxant Effect | Significant effect | Induced via nitric oxide (NO) from the endothelium | [4] |

| Anti-adipogenesis | IC50 of 9.39 µg/mL (for a related extract) | Potential anti-obesity effects | [5] |

Experimental Protocols

The following sections detail the general methodologies for the key in vitro experiments cited in the preliminary studies of this compound.

Enzyme Inhibition Assays

-

α-Amylase and α-Glucosidase Inhibition Assay: These assays are performed to evaluate the potential of this compound to inhibit carbohydrate-digesting enzymes, relevant to managing hyperglycemia. A common method involves incubating the respective enzyme (α-amylase or α-glucosidase) with its substrate (starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the presence and absence of this compound. The inhibitory activity is determined by measuring the amount of product released, often spectrophotometrically. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is then calculated.

-

Acetylcholinesterase (AChE) Inhibition Assay: This assay assesses the neuroprotective potential of this compound by measuring its ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. The Ellman's method is a widely used protocol. In this method, acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. The inhibition of AChE activity by this compound results in a decreased rate of color formation.

Anticancer and Cytotoxicity Assays

-

Cell Proliferation Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan formation is quantified by measuring the absorbance at a specific wavelength, and it is directly proportional to the number of living cells.

-

Clonogenic Assay: This is a cell survival assay based on the ability of a single cell to grow into a colony. Cells are seeded in a culture dish at a low density and treated with this compound. After a period of incubation, the cells are fixed and stained, and the number of colonies (typically defined as a cluster of 50 or more cells) is counted. This assay provides information on the long-term effects of a compound on cell viability and proliferation.

-

Propidium Iodide (PI) Staining with Fluorescence-Activated Cell Sorting (FACS): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. In this assay, cells treated with this compound are incubated with PI and then analyzed by flow cytometry. The fluorescence intensity of PI is measured, allowing for the quantification of the percentage of dead cells in the population.

Antioxidant and Other Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration, measured by a spectrophotometer, indicates the scavenging activity of the compound.

-

Western Blot Analysis: This technique is used to detect specific proteins in a sample. In the context of this compound research, it is used to understand the mechanism of its anticancer activity by examining its effect on the expression levels of key signaling proteins. Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., TNF-α, survivin, COX-2, cyclin D1, and VEGF-A).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound in cancer cells and a general workflow for its in vitro evaluation.

Caption: Proposed mechanism of this compound's anticancer activity.

Caption: General workflow for the in vitro evaluation of this compound.

References

- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-Obesity Potential of Cyperus rotundus Extract Containing Piceatannol, Scirpusin A and this compound from Rhizomes: Preclinical and Clinical Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Mass Spectrometry Fragmentation of Scirpusin B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mass spectrometry (MS) fragmentation pattern of Scirpusin B, a dimeric stilbenoid of significant interest for its potential therapeutic properties. Due to the limited availability of direct mass spectrometric studies on this compound, this application note presents a proposed fragmentation pathway based on the known fragmentation of its monomeric unit, piceatannol, and structurally related stilbene dimers.

Introduction to this compound

This compound is a naturally occurring polyphenol found in various plants, including passion fruit (Passiflora edulis) seeds.[1][2] It is a dimer of the stilbenoid piceatannol and possesses potent antioxidant and vasorelaxing activities, suggesting its potential in the prevention of cardiovascular diseases.[2][3] The chemical formula of this compound is C₂₈H₂₂O₈, with an exact mass of 486.1315. Structurally, it consists of two piceatannol units linked to form a dihydrofuran ring. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification and characterization in complex biological matrices.

Proposed Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving cleavages of the bonds linking the two piceatannol moieties and retro-Diels-Alder (RDA) reactions within the dihydrofuran ring structure. The analysis is typically performed in negative ion mode, observing the deprotonated molecule [M-H]⁻ at an m/z of approximately 485.12.

The proposed fragmentation begins with the precursor ion at m/z 485. A primary fragmentation route is likely a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for flavonoid and related structures, leading to the formation of a significant product ion at m/z 361. This corresponds to the loss of a C₈H₈O₂ moiety. Further fragmentation of this ion can occur through the loss of a water molecule, yielding a fragment at m/z 343.

Another significant fragmentation pathway involves the cleavage of the bond between the two piceatannol units, which can lead to the formation of ions corresponding to the piceatannol monomer.

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the key ions observed in the proposed mass spectrometric fragmentation of this compound.

| Precursor/Product Ion | m/z (Proposed) | Description |

| [M-H]⁻ | 485.12 | Deprotonated molecule of this compound |

| [M-H - C₈H₈O₂]⁻ | 361.08 | Resulting from Retro-Diels-Alder (RDA) fragmentation |

| [M-H - C₈H₈O₂ - H₂O]⁻ | 343.07 | Neutral loss of a water molecule from the m/z 361 ion |

| [Piceatannol-H]⁻ | 243.07 | Fragment corresponding to the piceatannol monomer |

Experimental Protocol: UPLC-QTOF-MS/MS Analysis of this compound

This protocol outlines a general procedure for the identification and characterization of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).

4.1. Sample Preparation

-

Extraction: Extract the plant material (e.g., passion fruit seeds) with a suitable solvent such as 70% ethanol or methanol.[1]

-

Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Purification (Optional): For detailed fragmentation studies, further purification of this compound can be achieved using column chromatography techniques like Sephadex LH-20.[1]

-

Sample Dilution: Dissolve the dried extract or purified compound in a suitable solvent (e.g., methanol) to a final concentration appropriate for LC-MS analysis (typically in the range of 1-10 µg/mL).

-

Final Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection into the UPLC system.

4.2. Chromatographic Conditions

-

UPLC System: A high-resolution UPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5% to 30% B

-

10-20 min: 30% to 100% B

-

20-25 min: Hold at 100% B

-

25-26 min: 100% to 5% B

-

26-30 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

4.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Energy: Ramped collision energy (e.g., 20-40 eV) to observe a range of fragment ions.

-

Mass Range: m/z 50-1000.

References

- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

Application Notes and Protocols for Determining the Antioxidant Capacity of Scirpusin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of Scirpusin B, a dimeric stilbenoid found in passion fruit seeds, using the common DPPH and ABTS assays. The information is intended to guide researchers in the accurate and reproducible measurement of its antioxidant potential.

Introduction

This compound, a dimer of piceatannol, has demonstrated significant biological activities, including potent antioxidant effects.[1][2] Its ability to scavenge free radicals suggests its potential as a therapeutic agent in conditions associated with oxidative stress. Standardized assays are crucial for quantifying this antioxidant capacity. This document outlines the protocols for two of the most widely used methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Quantitative Data Summary

The antioxidant capacity of this compound has been evaluated in several studies. The following table summarizes the available quantitative data for its radical scavenging activity.

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging Activity | Passion Fruit Seed Extract (95% ethanol, containing this compound) | 7.01 µg/mL | [3] |

| Superoxide Anion Scavenging Activity | This compound | 1.7 µM | [1] |

Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol, spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in methanol.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank) to the wells.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

-

-

Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

-

-

Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions.

-

Preparation of Positive Control: Prepare a series of dilutions of Trolox in the same solvent.

-

Assay:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of this compound solution, positive control, or solvent (as a blank) to the wells.

-

Mix and incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution with the solvent.

-

A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.

-

-

Calculation of Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percentage of inhibition of the ABTS•+ radical against the concentration of Trolox. The antioxidant capacity of this compound is then expressed as Trolox equivalents (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Signaling Pathway

This compound, as a potent antioxidant, is proposed to influence signaling pathways sensitive to the cellular redox state. Its vasorelaxant effects are known to be mediated by nitric oxide (NO).[2] Polyphenols can activate endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway. The antioxidant activity of this compound can help maintain the bioavailability of NO by scavenging superoxide anions, which would otherwise react with NO to form peroxynitrite, a detrimental oxidizing agent.

Caption: Proposed mechanism of this compound-mediated eNOS activation and NO production.

References

Scirpusin B cell culture viability assay (e.g., MTT, XTT) protocol

Introduction

Scirpusin B, a stilbene dimer of piceatannol, is a polyphenol found in the seeds of passion fruit (Passiflora edulis)[1][2]. Emerging research has highlighted its significant biological activities, including antioxidant, vasorelaxing, and potent anti-cancer properties[2][3]. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as oral squamous cell carcinoma, by suppressing key cancer hallmark proteins including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A[1]. Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical step in drug discovery and development.

This document provides detailed protocols for evaluating the effect of this compound on cell viability using two common colorimetric assays: the MTT and XTT assays. These assays are fundamental in determining the dose-dependent effects of a compound on cell proliferation and cytotoxicity.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is a widely used method to assess cellular metabolic activity as an indicator of cell viability[4]. In living cells, mitochondrial dehydrogenase enzymes cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[4][5][6]. These formazan crystals are then solubilized using a detergent or organic solvent, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm[6]. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells[5].

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, eliminating the need for a solubilization step. In this assay, the yellow XTT tetrazolium salt is reduced to a soluble orange formazan dye by mitochondrial dehydrogenases in metabolically active cells[7]. This conversion requires an intermediate electron coupling reagent. The amount of the orange formazan is quantified by measuring absorbance at approximately 450-500 nm, which correlates directly with the number of viable cells.

Experimental Workflow Overview

Caption: General experimental workflow for assessing this compound cytotoxicity using MTT or XTT assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials and Reagents

-

This compound (stock solution prepared in DMSO, stored at -20°C)

-

96-well flat-bottom sterile tissue culture plates

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT Reagent (5 mg/mL in sterile PBS, store protected from light)[8]

-

Solubilization Solution (e.g., 0.01 M HCl in 10% SDS, or pure DMSO)[9]

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency, then trypsinize and perform a cell count.

-

Seed cells into a 96-well plate at a pre-optimized density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC₅₀ value.

-

Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the highest this compound dose).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations (or vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay Execution:

-

After incubation, add 10 µL of the 5 mg/mL MTT Reagent to each well (final concentration 0.5 mg/mL)[4].

-

Return the plate to the incubator and incubate for 2 to 4 hours, until a purple precipitate is visible under a microscope.

-

Add 100 µL of Solubilization Solution to each well. Pipette up and down to mix and ensure all formazan crystals are dissolved.

-

Leave the plate at room temperature in the dark for 2-4 hours, or overnight in a humidified incubator[4]. Shaking on an orbital shaker for 15 minutes can aid dissolution[5].

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise[4].

-

Data Analysis

-

Subtract the average absorbance of the medium-only blanks from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot % Cell Viability against the logarithm of this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 2: XTT Cell Viability Assay

This protocol is generally faster and more convenient than the MTT assay due to the use of a soluble formazan.

Materials and Reagents

-

This compound (stock solution prepared in DMSO, stored at -20°C)

-

96-well flat-bottom sterile tissue culture plates

-

Appropriate cell culture medium

-

XTT Cell Proliferation Assay Kit (containing XTT Reagent and an Electron Coupling Reagent/Activation Reagent)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 450-500 nm

Experimental Procedure

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT protocol above to seed and treat cells with various concentrations of this compound.

-

-

XTT Assay Execution:

-

Thaw the XTT Reagent and Electron Coupling Reagent at 37°C immediately before use. Mix thoroughly to ensure they are fully dissolved[7].

-

Prepare the activated XTT solution by mixing the Electron Coupling Reagent with the XTT Reagent. A common ratio is 1 part Electron Coupling Reagent to 50 parts XTT Reagent (e.g., 0.1 mL into 5 mL). Use this working solution promptly[10].

-